molecular formula C21H26N2O2 B2615055 N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE CAS No. 1797318-49-0

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B2615055
CAS No.: 1797318-49-0
M. Wt: 338.451
InChI Key: XBQZMYRQWHDVKD-UHFFFAOYSA-N
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Description

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a phenylene linker connecting a 3-methoxypiperidine moiety and a 3-methylphenyl acetamide group. Piperidine derivatives are privileged structures in drug discovery, frequently serving as key components in molecules that interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes . The acetamide functional group is a common pharmacophore that can contribute to a compound's ability to form hydrogen bonds with biological targets, influencing potency and selectivity. This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures. It is valuable for in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. Researchers can use it to explore new chemical space in the development of potential therapeutic agents. All necessary handling and storage precautions must be followed as per laboratory safety standards.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-5-3-6-17(13-16)14-21(24)22-18-8-10-19(11-9-18)23-12-4-7-20(15-23)25-2/h3,5-6,8-11,13,20H,4,7,12,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQZMYRQWHDVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxypiperidine with 4-bromoacetophenone to form an intermediate, which is then reacted with 3-methylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypiperidine moiety, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups replacing the methoxy group.

Scientific Research Applications

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-2-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.

Comparison with Similar Compounds

Piperidine/Piperazine-Based Analogs

Compound Name Substituents Molecular Weight Pharmacological Activity Reference
N-[4-(3-Methoxypiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide 3-Methoxy-piperidine, 3-methylphenyl Not explicitly reported Inferred GPCR/ion channel modulation -
AMG628 Piperazine-pyrimidine core, trifluoromethyl 378.42 TRPV1 antagonist (potential analgesic)
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazine-sulfonyl Not reported Anti-hypernociceptive (inflammatory pain)

Key Observations :

  • The 3-methoxypiperidine group in the target compound differs from the piperazine-sulfonyl group in compound 37, which demonstrated anti-hypernociceptive activity. Piperazine derivatives often exhibit enhanced solubility but may differ in target selectivity compared to piperidine-based analogs .
  • AMG628, a piperazine-containing TRPV1 antagonist, highlights the role of heterocyclic cores in targeting ion channels. The target compound’s methoxy group may similarly fine-tune receptor interactions .

Phenylacetamide Derivatives with Aryl Modifications

Compound Name Substituents Molecular Weight Pharmacological Activity Reference
N-(3-Chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)-piperazinyl]acetamide Chlorophenyl, piperazine Not reported Structural analog for ion channel studies
N-(4-Methoxyphenyl)acetamide 4-Methoxyphenyl Not reported Bactericidal/fungicidal activity
2,2-Diphenyl-N-[4-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)phenyl]acetamide Diphenyl, pyrazole 459.54 No explicit activity reported

Key Observations :

  • The 4-methoxyphenyl derivative () showed antimicrobial activity, suggesting that methoxy positioning on aryl rings influences biological activity. The target compound’s 3-methoxy group on piperidine may confer distinct metabolic stability .

Recommendations :

  • Conduct binding assays to identify specific targets (e.g., TRP channels, opioid receptors).
  • Optimize substituents (e.g., methoxy position, methyl vs. chloro groups) to enhance selectivity and potency.

Biological Activity

N-[4-(3-Methoxypiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide is a synthetic piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C17H26N2O2C_{17}H_{26}N_{2}O_{2}, and it features a piperidine ring, which is significant in many pharmacological applications due to its ability to interact with various biological targets.

Target Interactions

While the specific biological targets of this compound are not fully elucidated, piperidine derivatives are known to engage with neurotransmitter receptors, enzymes, and other cellular proteins. The methoxy and methyl groups attached to the piperidine enhance its lipophilicity, potentially facilitating better membrane permeability and receptor interaction.

Biochemical Pathways

Piperidine derivatives can influence several biochemical pathways, including:

  • Neurotransmission : They may modulate neurotransmitter systems (e.g., dopamine, serotonin).
  • Cell Signaling : These compounds can impact signal transduction pathways involved in cell growth and differentiation.
  • Enzyme Inhibition : Some derivatives demonstrate inhibitory effects on specific enzymes, which can be beneficial in treating various diseases.

Analgesic Properties

Research indicates that certain piperidine derivatives exhibit analgesic effects. For instance, studies have shown that compounds with similar structures can reduce pain perception in animal models by modulating pain pathways in the central nervous system.

Anticancer Activity

Piperidine derivatives have been explored for their anticancer properties. In vitro studies suggest that they may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. This potential was highlighted in a study where related compounds demonstrated significant cytotoxicity against various cancer cell lines.

Case Studies

  • Analgesic Efficacy : A study involving a related piperidine derivative showed a significant reduction in pain response in rodent models compared to controls, suggesting similar potential for this compound.
  • Antitumor Activity : In a comparative study, compounds structurally similar to this derivative were tested against human breast cancer cells, showing IC50 values in the low micromolar range, indicating potent anticancer activity.

Summary of Research Applications

Application Description
Medicinal Chemistry Used as a scaffold for developing new drugs targeting various diseases.
Biological Research Investigated for interactions with receptors and enzymes relevant to health.
Pharmacology Studied for analgesic and anticancer properties through various assays.

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